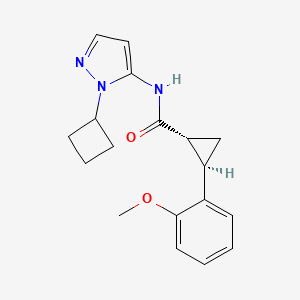
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide, also known as CBPC, is a synthetic compound that has shown promising results in scientific research. This molecule belongs to the class of cyclopropane carboxamides and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in various scientific research studies. It has also been shown to have anti-tumor properties. This compound has a half-life of around 8 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide in lab experiments is that it has shown promising results in various therapeutic applications. However, one limitation is that its synthesis method is complex and yields are relatively low. Additionally, this compound has not been extensively studied for its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for (1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide research. One direction is to investigate its potential as a treatment for other inflammatory diseases such as osteoarthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-tumor agent in different types of cancer. Additionally, future research could focus on optimizing the synthesis method of this compound to increase yield and purity.
Synthesemethoden
The synthesis of (1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide involves the reaction of furan-2-carboxylic acid with cyclobutylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with (1R,2R)-cyclopropane-1,2-dicarboxylic anhydride in the presence of a catalyst to produce this compound. The yield of this reaction is around 50%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential as an analgesic and anxiolytic agent. Additionally, this compound has been shown to have anti-tumor properties and could be used in cancer treatment.
Eigenschaften
IUPAC Name |
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-9-11(12)13-5-2-8-20-13)17-14-6-7-16-18(14)10-3-1-4-10/h2,5-8,10-12H,1,3-4,9H2,(H,17,19)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKRGZKCWGREBB-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)NC(=O)C3CC3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2C(=CC=N2)NC(=O)[C@@H]3C[C@H]3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351630.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-(benzimidazol-1-yl)ethanone](/img/structure/B7351631.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-[1-(4-methoxyphenyl)cyclobutyl]methanone](/img/structure/B7351641.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-4-pyridin-2-ylbutan-1-one](/img/structure/B7351647.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-[1-(3-fluorophenyl)cyclopropyl]methanone](/img/structure/B7351649.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-(2-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B7351661.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(5-ethyl-1-benzofuran-3-yl)methanone](/img/structure/B7351672.png)
![(3aS,6aS)-N-benzyl-N-methyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7351681.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-isoquinolin-6-ylethanone](/img/structure/B7351682.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-pyrazolo[3,4-b]pyridin-1-ylethanone](/img/structure/B7351688.png)
![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(3-cyclopentyl-1,2-oxazol-4-yl)methanone](/img/structure/B7351725.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanone](/img/structure/B7351727.png)